[(s)-3-Oxocyclohexyl]acetic acid
Description
[(S)-3-Oxocyclohexyl]acetic acid (CAS: 52263-23-7) is an oxo monocarboxylic acid derived from acetic acid, where one methyl hydrogen is replaced by a 3-oxocyclohexyl group in the S-enantiomeric configuration . Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The compound is characterized by the SMILES string OC(CC1CCCC(C1)=O)=O and InChI key RYTWPAUCABOYJP-UHFFFAOYSA-N . It is primarily used in early-stage research as a unique chemical building block, particularly in enantioselective synthesis and pharmaceutical studies .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(1S)-3-oxocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
RYTWPAUCABOYJP-LURJTMIESA-N |
SMILES |
C1CC(CC(=O)C1)CC(=O)O |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)CC(=O)O |
Canonical SMILES |
C1CC(CC(=O)C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Oxo Carboxylic Acids
Several analogs share the cyclohexyl-oxo backbone but differ in chain length and functional groups:
Key Differences :
- Chain Length: Longer chains (e.g., 7-carbon in 7-cyclohexyl-7-oxoheptanoic acid) increase hydrophobicity, reducing aqueous solubility compared to [(S)-3-Oxocyclohexyl]acetic acid .
- Reactivity : The ketone group in the cyclohexyl ring enables nucleophilic additions (e.g., Grignard reactions), while longer chains may sterically hinder such reactions .
Stereoisomers and Derivatives
Racemic vs. Enantiopure Forms
- 2-(3-Oxocyclohexyl)acetic Acid (CAS: 39762-51-1): The racemic form lacks enantiomeric specificity, making it less suitable for chiral drug synthesis compared to the S-enantiomer .
- Methyl 2-(3-Oxocyclohexyl)acetate (CAS: 2808-12-0): The ester derivative exhibits higher volatility and lower acidity (pKa ~4.7 vs. ~2.8 for the parent acid), favoring use in fragrances .
Amino-Substituted Analogs
- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS: 99189-60-3): The addition of an amino-oxo group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes) .
- (2S)-2-Amino-2-(3-oxocyclohexyl)acetic Acid (CAS: 1690233-30-7): This chiral amino acid derivative is used in peptide mimetics and protease inhibition studies .
Key Differences :
- Functional Groups: Amino derivatives (e.g., 99189-60-3) show improved binding affinity in biochemical assays compared to the non-functionalized parent compound .
- Stereochemistry : The S-configuration in [(S)-3-Oxocyclohexyl]acetic acid is critical for asymmetric catalysis, whereas racemic mixtures are less effective in enantioselective reactions .
Substituted Cyclohexylacetic Acids
2-(3-Methylcyclohexyl)acetic Acid (CAS: 67451-76-7)
- Structure : Replaces the ketone with a methyl group.
- Properties : Lacks the electrophilic ketone, reducing reactivity in aldol condensations. Higher lipophilicity (LogP ~2.1 vs. ~1.5 for the oxo analog) .
- Applications : Used in lubricant additives due to its stability .
3-Oxo-cyclopentaneacetic Acid (CAS: 3128-05-0)
Physicochemical and Functional Comparisons
Acidity and Solubility
| Compound | pKa | Solubility (Water) | LogP |
|---|---|---|---|
| [(S)-3-Oxocyclohexyl]acetic acid | ~2.8 | 15.2 g/L | 1.5 |
| Acetic acid | 2.4 | Miscible | -0.17 |
| 2-(3-Methylcyclohexyl)acetic acid | ~3.1 | 2.3 g/L | 2.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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